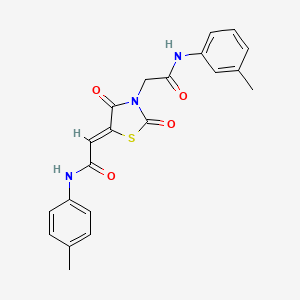

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Übersicht

Beschreibung

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound characterized by its thiazolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.

Introduction of the Tolyl Groups: The tolyl groups are introduced through nucleophilic substitution reactions, where tolylamine reacts with appropriate electrophiles.

Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, and nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Recent studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

- Antimicrobial Properties

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiazolidinone ring can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substituents on the aromatic ring | Enhanced cytotoxicity against cancer cells |

| Variations in the thiazolidinone core | Altered antimicrobial potency |

| Changes in the acetamide group | Improved anti-inflammatory effects |

Case Studies

- In Vitro Studies

- Animal Models

- Mechanistic Studies

Wirkmechanismus

The mechanism by which (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

Thiazolidines: A broader class of compounds with similar ring structures but varying functional groups.

Uniqueness

What sets (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide apart is its specific substitution pattern and the presence of both m-tolyl and p-tolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Biologische Aktivität

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound characterized by its thiazolidinone structure, which suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of approximately 467.5 g/mol. Its structure includes multiple functional groups such as thiazolidine rings and carbonyl groups, which are significant for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar thiazolidinone structures have been reported to possess antimicrobial properties. The presence of the thiazolidine ring is crucial for this activity, potentially allowing interaction with bacterial cell walls or metabolic pathways .

- Anticancer Properties : Research has shown that thiazolidinone derivatives can exhibit significant anticancer effects. For instance, related compounds were tested against the MCF-7 breast cancer cell line using the MTT assay, demonstrating strong cytotoxicity compared to standard drugs like Doxorubicin .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate pathways involved in inflammation and pain. Structure-activity relationship studies indicate that modifications to the thiazolidinone core can enhance these effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other thiazolidinones known for their enzyme-modulating effects.

- Receptor Interaction : Potential interactions with receptors involved in inflammatory responses could also be a mechanism through which this compound exerts its biological effects.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique features and potential advantages of this compound:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (Z)-Thiazolidinone | Thiazolidine | Antimicrobial | Multi-functional structure |

| Thiazolidinediones | Thiazolidine | Insulin sensitization | Primarily used in diabetes treatment |

| Amino Acid Derivatives | Amino acid-based | Various metabolic effects | Tailored for specific enzymatic interactions |

| Chalcones | Aromatic ketones | Anti-inflammatory | Simpler structure compared to thiazolidinones |

Case Studies

- Anticancer Activity Assessment : A study evaluating the anticancer properties of thiazolidinone derivatives found that modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines, including MCF-7. The study utilized MTT assays to quantify cell viability post-treatment .

- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of this compound. Such studies would provide critical insights into its pharmacokinetics and therapeutic potential.

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-13-6-8-15(9-7-13)22-18(25)11-17-20(27)24(21(28)29-17)12-19(26)23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,22,25)(H,23,26)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQBYFKQXUATF-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.